1-N-Boc-4-(3-aminomethylpyridyl)piperidine

Übersicht

Beschreibung

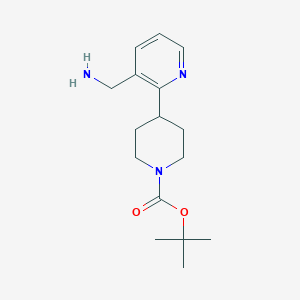

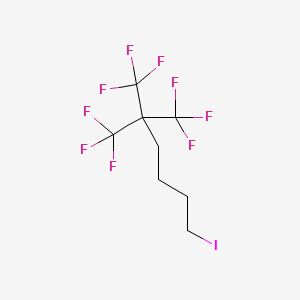

1-N-Boc-4-(3-aminomethylpyridyl)piperidine is a unique chemical compound. It has an empirical formula of C16H25N3O2 and a molecular weight of 291.39 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)c2ncccc2CN . The InChI key for this compound is MLZXYGQBPCNTJU-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed C(sp3)-H Arylation

Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines has been developed, enabling the direct access to 3-aryl-N-Boc-piperidines. This method, utilizing a new flexible phenylpyrrole-based phosphine ligand, provides an efficient pathway for the synthesis of 3-arylpiperidines, important building blocks in pharmaceutical research, with good to excellent selectivity and yields (Millet & Baudoin, 2015).

Huisgen-1,3-Dipolar Cycloaddition

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, synthesized through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, represent new scaffolds for combinatorial chemistry. These structures are valuable for the development of novel chemical entities (Schramm et al., 2010).

Novel Heterocyclic Amino Acids

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. These compounds, developed as N-Boc protected ester forms, serve as achiral and chiral building blocks for further chemical synthesis, highlighting the role of N-Boc-piperidines in creating diverse molecular architectures (Matulevičiūtė et al., 2021).

Asymmetric Synthesis

The asymmetric synthesis of substituted piperidines, pyrrolidines, and pyrimidinones from lithiated N-Boc allylic and benzylic amines demonstrates the utility of N-Boc-piperidine derivatives in enantioselective chemical synthesis. This process provides a route to highly enantioenriched products, important for medicinal chemistry applications (Johnson et al., 2002).

Dendritic Melamine Synthesis

Novel dendritic G-2 melamines containing piperidin-4-yl groups have been synthesized from 4-amino-1-(tert-butoxycarbonyl)piperidine, showcasing the compound's role in the design of complex molecular structures with potential applications in materials science and nanotechnology (Sacalis et al., 2019).

Molecular Docking Studies

1-Benzyl-4-(N-Boc-amino)piperidine has been characterized through spectroscopic and computational studies, including molecular docking, to investigate its potential biological activity. These studies provide insights into the molecular interactions and potential therapeutic applications of N-Boc-piperidine derivatives (Janani et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s important to handle 1-N-Boc-4-(3-aminomethylpyridyl)piperidine with care, using protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-12(7-10-19)14-13(11-17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZXYGQBPCNTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)

![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-[(4-Benzylphenoxy)methyl]piperidine](/img/structure/B3163058.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine](/img/structure/B3163074.png)

![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)

![5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde](/img/structure/B3163117.png)